

Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin

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Compound of Interest		
Compound Name:	5-Nitrovanillin	
Cat. No.:	B156571	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Nitrovanillin, systematically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a critical synthetic intermediate in the pharmaceutical and fine chemical industries.[1] Its versatile structure, featuring nitro, hydroxyl, methoxy, and aldehyde functional groups, makes it a valuable precursor for the synthesis of various compounds, including the Parkinson's disease drug Entacapone.[1][2] This document outlines several established protocols for the nitration of vanillin to produce **5-nitrovanillin**, presenting a comparative summary of reagents, reaction conditions, and yields. The methodologies detailed below range from classical nitration using nitric acid to more contemporary "green" chemistry approaches.

Experimental Protocols Protocol 1: Nitration with Nitric Acid in Glacial Acetic Acid

This method is a conventional approach for the synthesis of **5-nitrovanillin**.

Methodology:

- Dissolve vanillin in glacial acetic acid in a suitable reaction flask.
- Cool the mixture in an ice bath.



- Slowly add concentrated nitric acid to the stirred solution while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to stir for a specified period.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 5nitrovanillin.
- Collect the yellow solid product by filtration, wash thoroughly with cold water, and dry.
- Recrystallize the crude product from ethanol or acetic acid for purification.[2][3]

Protocol 2: Low-Temperature Nitration in Dichloromethane (DCM)

This protocol utilizes a chlorinated solvent and low temperatures, which can offer better control over the exothermic nitration reaction.

Methodology:

- Dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane (DCM) in a flask placed in an ice-water bath to maintain a temperature of 0-5°C.[4]
- Slowly add 12 mL of nitric acid dropwise to the cooled, stirring solution.
- After the complete addition of nitric acid, continue stirring the mixture at room temperature for 20 minutes.[5]
- Quench the reaction by adding 25 mL of ice water and allow the mixture to stand for 2 hours to facilitate precipitation.[4]
- Filter the resulting precipitate.
- Recrystallize the collected solid from ethanol to obtain the purified 5-nitrovanillin.[4]



Protocol 3: Green Synthesis using Cerium (IV) Ammonium Nitrate (CAN)

This method employs a more environmentally friendly nitrating agent and a phase transfer catalyst.[6][7]

Methodology:

- In a round-bottom flask, combine vanillin (1 mmol), 90% acetic acid (2 mL), and polyethylene glycol-400 (1.25 mmol).
- While stirring, slowly add a solution of cerium (IV) ammonium nitrate (0.58 mmol) in water dropwise.
- Maintain the reaction at a specific temperature (e.g., 20°C, 40°C, or 60°C) for 1.0 to 2.5 hours.[6][7]
- Monitor the reaction's completion by TLC, using a 1:1 mixture of ethyl acetate and petroleum ether as the developing solvent.[6][7]
- Once the reaction is complete, pour the mixture into a sufficient amount of ice water, which will cause a yellow solid to precipitate.
- Filter the solid, wash it 2-3 times with distilled water, and dry to obtain the crude 5nitrovanillin.

Protocol 4: Nitration with Yttrium Nitrate Hexahydrate

This is a rapid nitration method performed at room temperature.

Methodology:

- Dissolve vanillin (1 mmol, 94 mg) in 3 mL of glacial acetic acid in a test tube.[8]
- Add solid yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) (1 mmol, 383 mg) to the solution.[8]
- Shake the reaction mixture continuously at room temperature for 10 minutes.[8]



- Monitor the reaction progress by TLC.
- Upon completion, add 30 mL of ice-cold water to the mixture and let it stand for 15 minutes. [8]
- Collect the resulting solid product by filtration and wash it with cold water.[8]

Data Presentation

Table 1: Comparison of Nitration Protocols for Vanillin

Parameter	Protocol 1: Nitric Acid / Acetic Acid	Protocol 2: Nitric Acid / DCM	Protocol 3: CAN / Acetic Acid	Protocol 4: Yttrium Nitrate / Acetic Acid
Nitrating Agent	Concentrated Nitric Acid[3]	Nitric Acid[4]	Cerium (IV) Ammonium Nitrate (CAN)	Yttrium Nitrate Hexahydrate[8]
Solvent	Glacial Acetic Acid[3]	Dichloromethane (DCM)[4]	5-90% Acetic Acid[6][7]	Glacial Acetic Acid[8]
Catalyst	None	None	Polyethylene Glycol-400[6][7]	None
Temperature	20-40°C[3]	0-5°C[4]	20-60°C[6][7]	Room Temperature[8]
Reaction Time	2–4 hours[3]	~50 minutes[5]	1.0–2.5 hours[6] [7]	10 minutes[8]
Reported Yield	~75%[2][3]	64%[4]	69-71%[6][7]	Not specified

Table 2: Physicochemical Properties of 5-Nitrovanillin

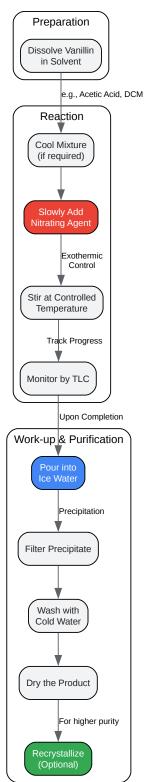


Property	Value
Molecular Formula	C ₈ H ₇ NO ₅ [1]
Molecular Weight	197.14 g/mol [2]
Appearance	Yellow crystalline powder[1][2]
Melting Point	172-178°C[1][3]
Solubility	Sparingly soluble in water; soluble in methanol and alkaline solutions.[2][3]

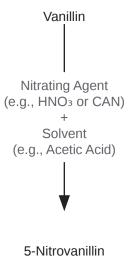
Visualizations



Experimental Workflow for Nitration of Vanillin



Reaction Scheme: Nitration of Vanillin



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